

Application Note: ^1H NMR Characterization of Ethyl 2-[(4-methoxyphenyl)amino]acetate

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Compound of Interest

Compound Name: Ethyl 2-[(4-methoxyphenyl)amino]acetate

Cat. No.: B182486

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Abstract

This document provides a detailed protocol for the ^1H NMR characterization of **Ethyl 2-[(4-methoxyphenyl)amino]acetate**, a key intermediate in synthetic organic chemistry and drug discovery. The protocol outlines the sample preparation, instrumentation, and data acquisition parameters for obtaining a high-resolution proton nuclear magnetic resonance spectrum. A comprehensive table summarizing the chemical shift (δ), multiplicity, integration, and coupling constants (J) is presented for unambiguous signal assignment. Additionally, a graphical representation of the experimental workflow is included to facilitate procedural understanding.

Introduction

Ethyl 2-[(4-methoxyphenyl)amino]acetate, also known as ethyl N-(4-methoxyphenyl)glycinate, is a valuable building block in the synthesis of various heterocyclic compounds and pharmacologically active molecules. Its structural integrity and purity are paramount for the successful outcome of subsequent chemical transformations. ^1H NMR spectroscopy is a powerful analytical technique for the structural elucidation and purity assessment of organic compounds. This application note provides a standardized protocol for the ^1H NMR analysis of this compound, ensuring reliable and reproducible results.

Experimental Protocol

1. Sample Preparation

- 1.1. Accurately weigh approximately 5-10 mg of **Ethyl 2-[(4-methoxyphenyl)amino]acetate**.
- 1.2. Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl_3) or another suitable deuterated solvent.
- 1.3. Transfer the solution to a clean, dry 5 mm NMR tube.
- 1.4. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm), if not already present in the solvent.
- 1.5. Cap the NMR tube securely.

2. Instrumentation

- 2.1. A high-resolution NMR spectrometer with a proton operating frequency of 400 MHz or higher is recommended.
- 2.2. The instrument should be equipped with a standard 5 mm probe.

3. Data Acquisition

- 3.1. Tune and shim the spectrometer to ensure optimal magnetic field homogeneity.
- 3.2. Acquire the ^1H NMR spectrum at a constant temperature, typically 298 K (25 °C).
- 3.3. Utilize the following typical acquisition parameters:

- Pulse Program: A standard single-pulse experiment (e.g., 'zg30').
- Spectral Width: A range sufficient to cover all proton signals (e.g., -2 to 12 ppm).
- Acquisition Time: Approximately 2-4 seconds.
- Relaxation Delay: 1-5 seconds.
- Number of Scans: 8-16 scans, depending on the sample concentration.

4. Data Processing

- 4.1. Apply a Fourier transform to the acquired free induction decay (FID).
- 4.2. Phase correct the spectrum to obtain a pure absorption lineshape.
- 4.3. Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.
- 4.4. Integrate all signals to determine the relative number of protons for each resonance.
- 4.5. Analyze the multiplicity and coupling constants to elucidate the spin-spin coupling network.

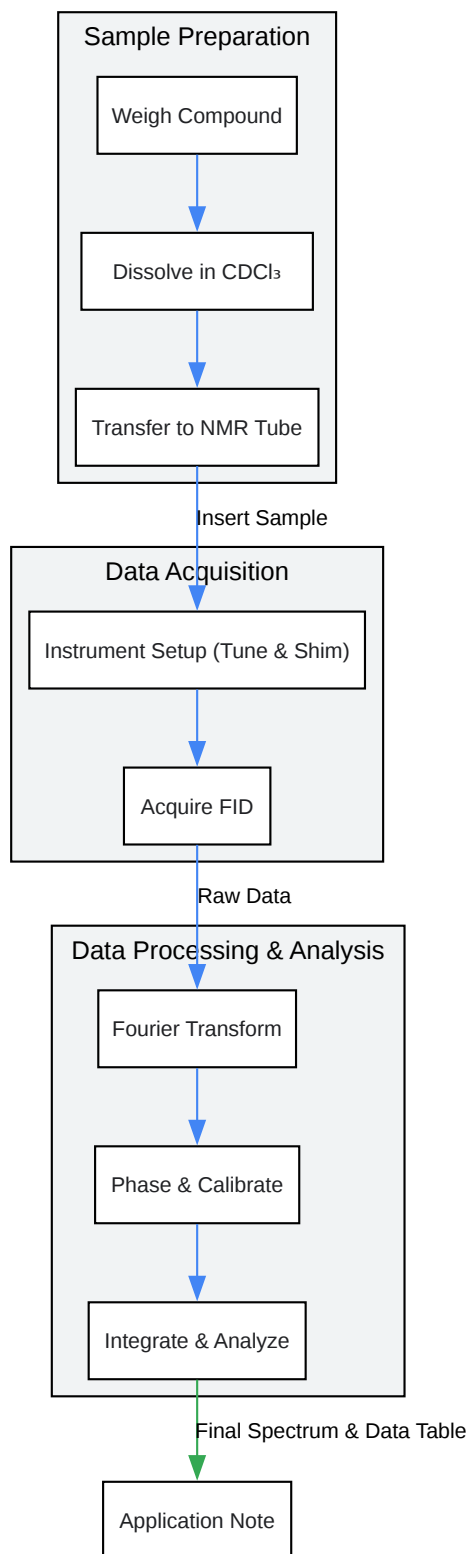
Data Presentation

The following table summarizes the characteristic ^1H NMR spectral data for **Ethyl 2-[(4-methoxyphenyl)amino]acetate**.

Signal Assignment	Chemical Shift (δ , ppm)	Multiplicity	Integration	Coupling Constant (J, Hz)
-OCH ₂ CH ₃	1.28	Triplet (t)	3H	7.1
-OCH ₃	3.75	Singlet (s)	3H	-
-NHCH ₂ -	3.86	Singlet (s)	2H	-
-OCH ₂ CH ₃	4.22	Quartet (q)	2H	7.1
N-H	~4.5 (broad)	Singlet (br s)	1H	-
Aromatic H	6.63	Doublet (d)	2H	8.8
Aromatic H	6.78	Doublet (d)	2H	8.8

Note: The chemical shift of the N-H proton can be variable and may exchange with deuterium in the presence of D₂O.

Mandatory Visualization

Experimental Workflow for ^1H NMR Characterization[Click to download full resolution via product page](#)

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